![molecular formula C13H18BrFN2O B5667207 2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5667207.png)
2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 4-fluorophenylmethylpiperazine.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]acetic acid.
Reduction: 2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets. The ethanol group can also play a role in the compound’s solubility and pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(3-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]ethanol
- 2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol
Uniqueness
2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination can enhance the compound’s biological activity and selectivity compared to similar compounds with only one halogen substituent. Additionally, the ethanol group provides increased solubility and potential for further functionalization.
Properties
IUPAC Name |
2-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O/c14-12-9-11(1-2-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJXGIXKIFDDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.